Sorbitol laurate

Description

Properties

IUPAC Name |

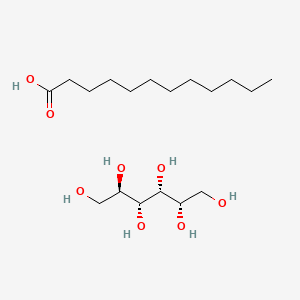

dodecanoic acid;(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2.C6H14O6/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;7-1-3(9)5(11)6(12)4(10)2-8/h2-11H2,1H3,(H,13,14);3-12H,1-2H2/t;3-,4+,5-,6-/m.1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVXINJRXRIDDB-VCDGYCQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O.C(C(C(C(C(CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Sorbitan Laurate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Sorbitan (B8754009) laurate, a non-ionic surfactant derived from the esterification of sorbitol and lauric acid, is a versatile excipient in pharmaceutical and cosmetic formulations.[1] Its favorable safety profile and emulsifying properties make it a subject of interest for various research applications, particularly in the development of novel drug delivery systems.[2][3] This technical guide provides an in-depth overview of the core physicochemical properties of Sorbitan laurate, complete with experimental protocols and visual representations to aid in its application in a research setting.

Core Physicochemical Properties

Sorbitan laurate is typically a brownish-yellow, viscous liquid.[4] Its properties as a surfactant are dictated by its molecular structure, which comprises a hydrophilic sorbitan head and a lipophilic laurate tail.

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of Sorbitan laurate, compiled from various technical sources.

| Property | Value | Reference(s) |

| Appearance | Brownish-yellow, viscous liquid | [4] |

| Molecular Formula | C₁₈H₃₄O₆ | |

| Molecular Weight | 346.46 g/mol | |

| Relative Density | ~0.98 | [4][5] |

| Solubility | Practically insoluble but dispersible in water, miscible with ethanol (B145695) (96%). | [4][5] |

| Parameter | Value Range | Reference(s) |

| Acid Value (mg KOH/g) | ≤ 7.0 | [4][5] |

| Saponification Value (mg KOH/g) | 158 - 170 | [4][5] |

| Hydroxyl Value (mg KOH/g) | 330 - 358 | [4][5] |

| Iodine Value | ≤ 10 | [4][5] |

| Peroxide Value | ≤ 5.0 | [4][5] |

| Water Content (%) | ≤ 1.5 | [4][5] |

| Total Ash (%) | ≤ 0.5 | [5] |

| Surfactant Property | Value | Reference(s) |

| Hydrophile-Lipophile Balance (HLB) | 8.6 | |

| Critical Micelle Concentration (CMC) | 30 mM (for sodium laurate) | [6] |

| Surface Tension | Varies with concentration | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of Sorbitan laurate in a laboratory setting. The following sections outline the protocols for determining its key surfactant properties.

Determination of Hydrophile-Lipophile Balance (HLB) by Saponification Method

The HLB value is a measure of the degree to which a surfactant is hydrophilic or lipophilic. For fatty acid esters like Sorbitan laurate, the saponification method can be employed.[8]

Principle: The HLB value is calculated based on the saponification number of the ester and the acid number of the fatty acid.[8]

Procedure:

-

Accurately weigh approximately 1 gram of Sorbitan laurate and transfer it to a round-bottom flask.

-

Add 30 mL of 0.5N alcoholic potassium hydroxide to the flask.

-

Reflux the mixture on a boiling water bath for about 1 hour to ensure complete saponification.

-

Perform a blank experiment simultaneously under the same conditions without the Sorbitan laurate sample.

-

Cool the reaction mixtures to room temperature.

-

Titrate the cooled solutions against a standardized 0.5N hydrochloric acid solution using phenolphthalein (B1677637) as an indicator. The endpoint is reached when the pink color disappears or turns to a pale yellow.[8]

-

Calculate the Saponification Value (S) using the formula: S = [(B - V) * N * 56.1] / W Where:

-

B = volume of HCl used for the blank (mL)

-

V = volume of HCl used for the sample (mL)

-

N = normality of the HCl solution

-

W = weight of the sample (g)

-

-

Determine the Acid Value (A) of the lauric acid used in the synthesis.

-

Calculate the HLB value using the formula: HLB = 20 * (1 - S / A)[8]

Measurement of Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form.[9] Various methods can be used to determine the CMC, with surface tension and conductivity measurements being common.[7][10]

Surface Tension Method: Principle: The surface tension of a surfactant solution decreases as the concentration increases until the CMC is reached, after which it remains relatively constant.[7]

Procedure:

-

Prepare a series of aqueous solutions of Sorbitan laurate with varying concentrations.

-

Measure the surface tension of each solution using a surface tensiometer (e.g., employing the Wilhelmy plate or du Noüy ring method).[11]

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

Identify the CMC as the concentration at which a sharp break in the curve occurs.[7] The intersection of the two linear portions of the graph represents the CMC.

Conductivity Method (for ionic surfactants, principle adaptable for observing changes in solution properties): Principle: For ionic surfactants, the conductivity of the solution changes at the CMC due to the formation of micelles which have a different mobility than individual monomers. While Sorbitan laurate is non-ionic, changes in the mobility of any ionic impurities or the overall solution properties can still be observed.

Procedure:

-

Prepare a series of aqueous solutions of Sorbitan laurate with varying concentrations.

-

Measure the electrical conductivity of each solution using a conductivity meter.

-

Plot the conductivity against the surfactant concentration.

-

Determine the CMC from the point of inflection on the graph, where the slope of the line changes.[9]

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key processes and concepts related to the application of Sorbitan laurate.

Caption: Logical workflow of emulsion formation using Sorbitan laurate.

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).

Caption: Workflow for characterizing Sorbitan laurate-based drug delivery systems.

References

- 1. specialchem.com [specialchem.com]

- 2. Recent advances in non-ionic surfactant vesicles (niosomes): Fabrication, characterization, pharmaceutical and cosmetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nhathuocngocanh.com [nhathuocngocanh.com]

- 5. drugfuture.com [drugfuture.com]

- 6. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pharmajournal.net [pharmajournal.net]

- 9. justagriculture.in [justagriculture.in]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. tegewa.de [tegewa.de]

The Hydrophilic-Lipophilic Balance of Sorbitan Laurates: A Technical Guide for Formulation Scientists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) of Sorbitan (B8754009) laurates, a critical class of non-ionic surfactants widely utilized in pharmaceutical and cosmetic formulations. This document details the HLB values of various Sorbitan laurate esters, outlines the experimental protocols for their determination, and explores their mechanism of action as penetration enhancers in drug delivery systems.

Understanding the Hydrophilic-Lipophilic Balance (HLB) System

The HLB system, originally developed by Griffin, is a semi-empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a surfactant.[1][2] The scale ranges from 0 to 20, where lower values indicate a more lipophilic (oil-loving) nature, and higher values signify a more hydrophilic (water-loving) character.[1] The HLB value of a surfactant is crucial for formulators as it helps in selecting the appropriate emulsifier to achieve stable emulsions.[3][4] For instance, surfactants with low HLB values are typically used for water-in-oil (W/O) emulsions, while those with high HLB values are suitable for oil-in-water (O/W) emulsions.[2]

Quantitative Data on Sorbitan Laurate HLB Values

Sorbitan laurates are esters of lauric acid and sorbitan. The degree of esterification influences their HLB value. The most common Sorbitan laurate is Sorbitan monolaurate. While data for dilaurate and trilaurate esters of lauric acid are less commonly published, the trend of decreasing HLB with increasing lipophilic character (more fatty acid chains) is well-established within the broader class of sorbitan esters.

| Surfactant Name | Common Trade Name(s) | Degree of Esterification | HLB Value | Reference(s) |

| Sorbitan Monolaurate | Span® 20 | Monoester | 8.6 | [5][6] |

| Sorbitan Dilaurate | - | Diester | * | - |

| Sorbitan Tristearate | Span® 65 | Triester | 2.1 | [7] |

| Sorbitan Trioleate | Span® 85 | Triester | 1.8 | [5] |

Note: Specific HLB values for Sorbitan dilaurate and Sorbitan trilaurate are not consistently available in the reviewed literature. However, it is expected that the HLB value would decrease with an increasing number of laurate chains.

Experimental Protocols for HLB Determination

The HLB value of a surfactant can be determined through both calculation and experimental methods.

Griffin's Method (Calculation)

Griffin's method is a theoretical calculation applicable to non-ionic surfactants.[1][2]

Principle: The HLB is calculated based on the molecular weight of the hydrophilic portion of the surfactant molecule relative to its total molecular weight.[1]

Formula: HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

-

M is the molecular mass of the whole molecule.

Protocol:

-

Determine the molecular formula of the Sorbitan laurate ester.

-

Calculate the molecular weight of the entire molecule (M) .

-

Identify the hydrophilic portion (the sorbitan head group) and calculate its molecular weight (Mh).

-

Apply the Griffin's formula to calculate the HLB value.

Emulsion Stability Method (Experimental)

This method involves preparing a series of emulsions with a specific oil phase and varying the HLB of the emulsifier blend to find the optimal value for stability.[3]

Principle: The required HLB of an oil phase is the HLB value of the surfactant or surfactant blend that results in the most stable emulsion. By using a blend of a low HLB surfactant (e.g., Sorbitan laurate) and a high HLB surfactant (e.g., a Polysorbate), a range of HLB values can be systematically tested.

Materials:

-

Oil phase (e.g., mineral oil, isopropyl myristate)

-

Water phase (deionized water)

-

Sorbitan laurate (low HLB emulsifier)

-

A high HLB emulsifier (e.g., Polysorbate 20)

-

Beakers, graduated cylinders, and a high-shear homogenizer

Protocol:

-

Prepare a series of emulsifier blends with varying ratios of the low and high HLB surfactants to create a range of HLB values (e.g., from 6 to 16 in increments of 1). The HLB of the blend is calculated as a weighted average of the individual surfactant HLBs.

-

For each HLB value , prepare an emulsion with a fixed ratio of oil and water (e.g., 20% oil, 80% water) and a fixed total concentration of the emulsifier blend (e.g., 5%).

-

Homogenize each formulation under identical conditions (e.g., speed and time) to ensure uniformity.

-

Observe the emulsions for stability over a set period (e.g., 24 hours, 1 week) at controlled temperature. Assess for signs of instability such as creaming, coalescence, or phase separation.

-

Identify the HLB value of the emulsifier blend that produces the most stable emulsion. This is considered the required HLB for that specific oil-in-water system.

Mechanism of Action as a Penetration Enhancer

Sorbitan laurates, particularly Sorbitan monolaurate, are known to act as penetration enhancers in topical and transdermal drug delivery systems. Their primary mechanism of action involves the disruption of the highly organized lipid structure of the stratum corneum, the outermost layer of the skin.[8]

dot

Caption: Mechanism of Sorbitan Laurate as a skin penetration enhancer.

In some drug delivery systems, particularly for oral administration, non-ionic surfactants can also modulate the permeability of intestinal epithelial barriers by interacting with tight junctions.

dot

Caption: Influence of non-ionic surfactants on tight junctions for enhanced drug absorption.

Experimental and Formulation Workflow

The following diagram illustrates a typical workflow for the development and characterization of a topical formulation containing Sorbitan laurate.

dot

Caption: Workflow for topical formulation development with Sorbitan laurate.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. jrhessco.com [jrhessco.com]

- 3. scientificspectator.com [scientificspectator.com]

- 4. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 5. HLB Systems [pharmcal.tripod.com]

- 6. Sorbitan Monolaurate Span 20 | Sorbitan Laurate | 1338-39-2 | E 493 - HUANA [huanachemical.com]

- 7. HBL-values | Magis Pharma [magis-pharma.be]

- 8. researchgate.net [researchgate.net]

Sorbitol Laurate: A Technical Guide for Non-Ionic Surfactant Applications in Scientific Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Sorbitol Laurate and Its Derivatives

This compound is a non-ionic surfactant belonging to the sorbitan (B8754009) ester family. In scientific literature and commercial applications, it is overwhelmingly referred to as sorbitan monolaurate or by its trade name, Span® 20 . This substance is synthesized through the esterification of lauric acid with sorbitan, which is a dehydrated form of the sugar alcohol sorbitol.[1][2] The resulting molecule possesses a lipophilic (oil-loving) lauric acid tail and a hydrophilic (water-loving) sorbitan head, making it an effective emulsifying agent.[2]

As a non-ionic surfactant, sorbitan laurate does not dissociate into ions in aqueous solutions. This characteristic imparts stability, flexibility, and broad compatibility with other ingredients, making it a valuable excipient in pharmaceutical formulations, cosmetics, and food products.[2][3] Its primary roles include acting as a water-in-oil (W/O) emulsifier, stabilizer, wetting agent, and dispersant.[1][4] This guide provides a comprehensive technical overview of sorbitan laurate's properties, mechanisms, and applications in a research context.

Physicochemical and Quantitative Data

The efficacy and application of sorbitan laurate are dictated by its distinct physicochemical properties. The following tables summarize key quantitative data for this surfactant.

Table 1: General Properties of Sorbitan Monolaurate (Span® 20)

| Property | Value | Reference(s) |

| INCI Name | Sorbitan Laurate | [5] |

| CAS Number | 1338-39-2 | [1] |

| Synonyms | Sorbitan Laurate, Span® 20, SML, E493 | [1][2] |

| Molecular Formula | C₁₈H₃₄O₆ | [1] |

| Molecular Weight | 346.46 g/mol | [1] |

| Appearance | Amber to brown, viscous oily liquid | [4][6] |

| Odor | Slight, characteristic odor | [4][7] |

Table 2: Key Surfactant and Physical Properties

| Property | Value | Reference(s) |

| HLB Value | 8.6 | [1][5][6] |

| Classification | Water-in-Oil (W/O) Emulsifier | [1] |

| Critical Micelle Conc. (CMC) | ~7.216 x 10⁻⁴ mol/L | [8] |

| Surface Tension at CMC | ~26.0 mN/m | [8] |

| Solubility | Soluble in ethanol, methanol, isopropanol, mineral oil. Dispersible in water. | [5][6][9] |

| Density | ~1.032 g/mL at 25°C | [6][9] |

| Saponification Value | 155 - 170 mg KOH/g | [1][9] |

| Hydroxyl Value | 330 - 360 mg KOH/g | [1][9] |

| Acid Value | ≤ 7.0 mg KOH/g | [1][9] |

Table 3: Toxicological Profile

| Parameter | Value | Species | Reference(s) |

| Acute Oral Toxicity (LD₅₀) | >10 g/kg | Rat | [9] |

| No-Observed-Adverse-Effect Level (NOAEL) | 5% in diet (2-year study) | Rat | [10] |

| Acceptable Daily Intake (ADI) | 0-25 mg/kg body weight (group ADI for sorbitan esters) | Human | [7] |

Mechanism of Action and Core Functions

The functionality of sorbitan laurate stems from its amphiphilic structure, which allows it to reduce the interfacial tension between immiscible liquids like oil and water.[2]

Emulsification

With a Hydrophilic-Lipophilic Balance (HLB) value of 8.6, sorbitan laurate is lipophilic and preferentially forms Water-in-Oil (W/O) emulsions, where fine droplets of water are dispersed within a continuous oil phase.[1][6] It achieves this by positioning itself at the oil-water interface, with its lauric acid tail extending into the oil phase and its sorbitan head in the water droplet, creating a stabilizing interfacial film that prevents coalescence.

Micelle Formation and Solubilization

Above a specific concentration known as the Critical Micelle Concentration (CMC), surfactant molecules aggregate to form spherical structures called micelles.[8][11] In aqueous environments, sorbitan laurate forms reverse micelles, while in oil phases, it can encapsulate lipophilic substances within the core of standard micelles. This mechanism is crucial for solubilizing and delivering poorly water-soluble active pharmaceutical ingredients (APIs). The concentration at which micelles form is a key indicator of a surfactant's efficiency.[12][13]

Experimental Protocols

Detailed methodologies are critical for reproducible scientific outcomes. The following are representative protocols for the synthesis of sorbitan laurate and its application in creating emulsions.

Synthesis of Sorbitan Monolaurate

The synthesis of sorbitan esters is typically a two-stage process involving the dehydration of sorbitol followed by esterification.[14]

Objective: To synthesize sorbitan monolaurate from D-sorbitol and lauric acid.

Materials:

-

D-Sorbitol

-

Lauric Acid

-

Acid catalyst (e.g., p-toluenesulfonic acid or phosphoric acid)[14]

-

Base catalyst (e.g., sodium hydroxide) for esterification[14]

-

Reaction vessel (three-neck flask) with stirring, thermometer, and nitrogen inlet

Methodology:

-

Stage 1: Dehydration of Sorbitol to Sorbitan

-

Add D-sorbitol and an acid catalyst to the reaction vessel.

-

Heat the mixture to approximately 180°C under a nitrogen stream to facilitate the intramolecular dehydration of sorbitol to form sorbitan.[14]

-

Maintain this temperature and monitor the reaction (e.g., by measuring water removal) until the desired degree of dehydration is achieved.

-

-

Stage 2: Esterification with Lauric Acid

-

Cool the reaction mixture slightly before adding lauric acid and a base catalyst. A typical molar ratio of sorbitol to lauric acid might be 1:1 for monolaurate synthesis.[15]

-

Increase the temperature to around 200-230°C and apply a vacuum (e.g., ≥0.096 MPa) to remove the water produced during esterification, driving the reaction to completion.[14][15]

-

Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value is ≤ 7 mg KOH/g.[15]

-

Once complete, cool the product to 80-90°C before breaking the vacuum.[16] The resulting product is crude sorbitan monolaurate.

-

Preparation of a Water-in-Oil (W/O) Emulsion

This protocol describes a standard high-energy emulsification method.

Objective: To prepare a stable W/O emulsion for encapsulating a hydrophilic active agent.

Materials:

-

Oil Phase: Mineral oil, Miglyol 812, or other suitable oil.

-

Aqueous Phase: Purified water, buffer solution.

-

Lipophilic Emulsifier: Sorbitan monolaurate (Span® 20).

-

Hydrophilic Active Agent (optional, dissolved in the aqueous phase).

-

High-shear homogenizer (e.g., Ultra-Turrax) or sonicator.

Methodology:

-

Preparation of Phases:

-

Oil Phase: Weigh the required amount of oil into a beaker. Add sorbitan monolaurate to the oil phase at a concentration typically ranging from 2% to 10% (w/w) of the final emulsion.[5][17] Gently heat and stir until the surfactant is fully dissolved.

-

Aqueous Phase: In a separate beaker, prepare the aqueous phase. If encapsulating a hydrophilic active, dissolve it completely in the water or buffer at this stage.

-

-

Emulsification:

-

Slowly add the aqueous phase dropwise to the oil phase while stirring continuously with a magnetic stirrer.

-

Once all the aqueous phase is added, subject the coarse emulsion to high-energy homogenization.

-

Homogenize using a high-shear mixer at speeds ranging from 10,000 to 25,000 rpm for 3-5 minutes.[18][19] This process reduces the water droplet size and disperses them uniformly throughout the oil phase.

-

-

Evaluation:

-

Assess the emulsion's stability by observing for any phase separation over time.

-

Characterize the droplet size and distribution using techniques like light microscopy or dynamic light scattering.

-

Confirm the emulsion type (W/O) using a dilution test (it should be dispersible in oil, not water) or a conductivity measurement (which should be low).

-

Applications in Drug Development and Research

Sorbitan laurate is a versatile excipient employed in various research and development areas, particularly in drug delivery systems.

-

Topical Formulations: Due to its mildness and emulsifying properties, it is widely used in creams and ointments to ensure the uniform distribution of active ingredients and enhance skin feel.[2][3]

-

Oral Medications: It helps to formulate stable emulsions for oral liquid medications, improving the palatability and bioavailability of poorly soluble drugs.[20]

-

Nanoparticle Systems: Sorbitan laurate is used as a stabilizer in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems are designed to protect encapsulated drugs from degradation, control their release, and improve their absorption.[21][22]

-

Vaccine Adjuvants: Certain emulsion-based adjuvant systems that enhance immune responses may utilize sorbitan esters as key stabilizing components.

Conclusion

Sorbitan monolaurate (Span® 20) is a well-characterized, non-ionic surfactant with a favorable safety profile and a wide range of applications in scientific research, particularly in the field of drug formulation and delivery. Its lipophilic nature (HLB 8.6) makes it an excellent choice for creating stable water-in-oil emulsions and for use as a co-emulsifier in oil-in-water systems. By understanding its quantitative properties, such as its Critical Micelle Concentration, and by following robust experimental protocols, researchers can effectively leverage sorbitan laurate to develop sophisticated delivery systems, enhance the solubility of challenging compounds, and create stable formulations for a variety of applications.

References

- 1. Sorbitan Monolaurate Span 20 | Sorbitan Laurate | 1338-39-2 | E 493 - HUANA [huanachemical.com]

- 2. SORBITAN LAURATE - Ataman Kimya [atamanchemicals.com]

- 3. specialchem.com [specialchem.com]

- 4. novohim.com.ua [novohim.com.ua]

- 5. Sorbitan Laurate (Span 20) [myskinrecipes.com]

- 6. Span 20, Sorbitan Laurate, Emulsifier S20, Span 80, Sorbitan Oleate, Emulsifier S80 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. fao.org [fao.org]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

- 10. cir-safety.org [cir-safety.org]

- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 12. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 13. locusingredients.com [locusingredients.com]

- 14. researchgate.net [researchgate.net]

- 15. btsjournals.com [btsjournals.com]

- 16. CN104230859A - Preparation technique of sorbitan monooleate - Google Patents [patents.google.com]

- 17. Formulation of water-in-oil-in-water (W/O/W) emulsions containing trans -resveratrol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05945K [pubs.rsc.org]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. drugs.com [drugs.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

A Deep Dive into Sorbitol and Sorbitan Laurate: A Technical Guide for Formulation Scientists

An in-depth exploration of the chemical, physical, and functional distinctions between Sorbitol Laurate and Sorbitan (B8754009) Laurate, offering critical insights for researchers, scientists, and professionals in drug development and formulation science.

In the landscape of pharmaceutical and cosmetic formulations, the selection of appropriate excipients is paramount to achieving desired product performance and stability. Among the vast array of non-ionic surfactants, Sorbitol and Sorbitan esters of lauric acid stand out for their emulsifying, stabilizing, and solubilizing properties. While their names are deceptively similar, their core chemical structures, physicochemical properties, and functional behaviors exhibit significant differences. This technical guide elucidates these key distinctions to empower formulation scientists in making informed decisions.

The Fundamental Structural Difference: A Tale of a Ring

The primary differentiator between this compound and Sorbitan laurate lies in the structure of the polyol head group. Sorbitol is a linear six-carbon sugar alcohol (a hexitol). In contrast, Sorbitan is the cyclic ether (an anhydride) derived from sorbitol through intramolecular dehydration. This seemingly subtle structural modification has profound implications for the molecule's overall polarity, spatial configuration, and, consequently, its surface activity.

This compound is formed through the esterification of sorbitol with lauric acid, resulting in a linear ester. Conversely, Sorbitan laurate is synthesized by the esterification of sorbitan with lauric acid, yielding a cyclic ester.[1][2] This fundamental structural variance is depicted in the following diagram.

Caption: Structural relationship between Sorbitol, Sorbitan, and their respective laurate esters.

Comparative Physicochemical Properties

The structural differences manifest in their physicochemical properties, which are critical for their application as surfactants. The following table summarizes the key quantitative data for this compound and Sorbitan laurate.

| Property | This compound | Sorbitan Laurate | References |

| Molecular Formula | C18H36O8 | C18H34O6 | [3] |

| Molecular Weight | 380.48 g/mol | 346.46 g/mol | [3][4] |

| Appearance | White to off-white solid | Yellow to amber viscous liquid or soft paste | [1][5] |

| HLB (Hydrophilic-Lipophilic Balance) | Generally higher than Sorbitan esters (Theoretically more hydrophilic) | 8.6 (W/O emulsifier) | [1][6] |

| Melting Point | ~95-105 °C (for Sorbitol) | Not precisely defined, often a range | [7][8] |

| Boiling Point | Not readily available | ~516 °C | [1][8] |

| Solubility | Soluble in water, slightly soluble in ethanol | Dispersible in water, soluble in many organic solvents | [1][5] |

Synthesis Pathways: A Fork in the Road

The synthesis of these two surfactants follows distinct pathways, which can influence the final product's purity and composition.

Sorbitan Laurate Synthesis: The commercial production of Sorbitan laurate is typically a one-pot, two-step chemical process. First, sorbitol undergoes intramolecular dehydration at high temperatures, usually in the presence of an acid catalyst, to form sorbitan. Subsequently, the sorbitan is esterified with lauric acid.[1] This process can lead to a mixture of mono-, di-, and tri-esters, as well as different isomers of sorbitan.

This compound Synthesis: The synthesis of this compound can be achieved through both chemical and enzymatic routes. The direct esterification of sorbitol with lauric acid is challenging due to the multiple hydroxyl groups of sorbitol, often leading to a complex mixture of products. Enzymatic synthesis, employing lipases, offers a more selective and milder alternative, allowing for the targeted synthesis of specific sorbitol esters under controlled conditions.[9][10]

Caption: Comparison of the primary synthesis routes for Sorbitan and this compound.

Experimental Protocols: A Glimpse into the Lab

A. Enzymatic Synthesis of this compound

A representative experimental protocol for the enzymatic synthesis of this compound involves the use of a lipase (B570770) in a non-aqueous medium.

-

Materials: Sorbitol, vinyl laurate (acyl donor), immobilized lipase (e.g., Novozym 435), and a suitable solvent system (e.g., a deep eutectic solvent or an organic solvent).

-

Procedure:

-

Dissolve sorbitol in the chosen solvent system at a specific temperature (e.g., 50-60°C).

-

Add vinyl laurate and the immobilized lipase to the reaction mixture.

-

The reaction is carried out under constant agitation for a defined period (e.g., 24-48 hours).

-

The progress of the reaction is monitored using techniques like High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the enzyme is filtered out, and the product is purified using methods such as liquid-liquid extraction and chromatography.[9][10]

-

-

Characterization: The structure of the synthesized this compound is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9]

B. Evaluation of Emulsifying Performance

A common method to compare the emulsifying properties of this compound and Sorbitan laurate involves the preparation and characterization of oil-in-water (O/W) or water-in-oil (W/O) emulsions.

-

Emulsion Preparation:

-

Prepare the oil phase (e.g., mineral oil, vegetable oil) and the aqueous phase.

-

Disperse the emulsifier (this compound or Sorbitan laurate) in the appropriate phase (oil phase for W/O, aqueous phase for O/W) at a specific concentration.

-

Gradually add the dispersed phase to the continuous phase under high shear homogenization to form the emulsion.

-

-

Emulsion Stability Assessment:

-

Macroscopic Observation: Visual inspection for phase separation, creaming, or coalescence over time.

-

Microscopic Analysis: Observation of droplet size and distribution using optical microscopy.

-

Particle Size Analysis: Quantitative measurement of droplet size distribution using techniques like laser diffraction.

-

Zeta Potential Measurement: Determination of the surface charge of the droplets, which influences electrostatic stabilization.

-

Accelerated Stability Testing: Subjecting the emulsions to stress conditions such as centrifugation or temperature cycling to predict long-term stability.

-

Caption: A generalized workflow for the preparation and stability testing of emulsions.

Functional Differences and Applications

The distinct physicochemical properties of Sorbitol and Sorbitan laurate translate into different functional behaviors and, therefore, different applications in formulation development.

Sorbitan Laurate: With its lower HLB value of 8.6, Sorbitan laurate is a lipophilic (oil-loving) surfactant.[1] It is an effective water-in-oil (W/O) emulsifier and is also used in combination with higher HLB surfactants (like polysorbates) to form stable oil-in-water (O/W) emulsions. Its applications are widespread in:

-

Pharmaceuticals: As an emulsifier in creams, ointments, and lotions. It can also act as a solubilizer for poorly water-soluble drugs.

-

Cosmetics: Used in a variety of skincare and makeup products for its emulsifying and stabilizing properties.[1]

-

Food Industry: Employed as a food additive (E493) to maintain the texture and consistency of various food products.

This compound: Due to its linear and more hydroxyl-rich structure, this compound is inherently more hydrophilic than Sorbitan laurate. While a specific HLB value is not consistently reported in the literature, it is expected to be higher than that of Sorbitan laurate, making it more suitable as an oil-in-water (O/W) emulsifier or a solubilizing agent. Its potential applications include:

-

Pharmaceuticals: As a solubilizer for intravenous and oral drug formulations.

-

Biotechnology: In the formulation of biopharmaceutical products where mild surfactants are required.

-

Cosmetics: In cleansers and other personal care products where its hydrophilic nature can be advantageous.

Toxicity and Safety Profile

Both this compound and Sorbitan laurate are generally considered to be of low toxicity.

Sorbitan Laurate: Extensive studies have shown that Sorbitan laurate has a low order of acute oral toxicity.[11] It is generally considered safe for use in cosmetics, although high concentrations (above 5%) may cause skin irritation in some individuals.[12] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an acceptable daily intake (ADI) for the sum of sorbitan esters.

This compound: Data on the specific toxicity of this compound is less abundant in the public domain compared to Sorbitan laurate. However, as it is composed of sorbitol and lauric acid, both of which have well-established safety profiles, it is expected to have a low toxicity profile.

Conclusion

The key differences between this compound and Sorbitan laurate stem from the fundamental structural variance of their polyol head groups. The cyclic nature of sorbitan imparts a more lipophilic character to Sorbitan laurate, making it an excellent W/O emulsifier. In contrast, the linear and more hydroxylated structure of sorbitol suggests that this compound is more hydrophilic, positioning it as a potential O/W emulsifier and solubilizer. The choice between these two surfactants should be guided by the specific requirements of the formulation, including the desired emulsion type, the polarity of the oil phase, and the required HLB value. A thorough understanding of their distinct properties is crucial for the successful development of stable and effective pharmaceutical and cosmetic products.

References

- 1. specialchem.com [specialchem.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. This compound | C18H38O8 | CID 86758344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sorbitan laurate | CAS#:1337-30-0 | Chemsrc [chemsrc.com]

- 5. Properties of Sorbitol and Its Various Uses [ne.kopeochem.com]

- 6. Sorbitan Ester Nonionic Lipophilic Surfactants, Sorbitan Fatty Acid Esters - HUANA [huanachemical.com]

- 7. Sorbitol - Wikipedia [en.wikipedia.org]

- 8. Cas 1337-30-0,SORBITAN LAURATE | lookchem [lookchem.com]

- 9. Lipase-Catalyzed Production of this compound in a “2-in-1” Deep Eutectic System: Factors Affecting the Synthesis and Scalability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipase-Catalyzed Production of this compound in a "2-in-1" Deep Eutectic System: Factors Affecting the Synthesis and Scalability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 12. paulaschoice.co.uk [paulaschoice.co.uk]

A Technical Guide to Natural vs. Synthetic Sorbitan Laurate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan (B8754009) laurate, a non-ionic surfactant, is a critical excipient in pharmaceutical, cosmetic, and research applications.[1][2] It is a mixture of partial esters derived from lauric acid and sorbitol anhydrides (sorbitan).[1][3] This ingredient, also known by the trade name Span® 20, functions as an emulsifier and stabilizer in formulations, enabling the uniform mixing of oil and water-based ingredients.[1][4][5] Sorbitan laurate can be sourced from naturally derived materials or produced synthetically, and the choice between these sources can have significant implications for experimental reproducibility, formulation stability, and regulatory compliance.[6][7][8] This guide provides an in-depth comparison of natural and synthetic sorbitan laurate, focusing on the technical considerations for laboratory and drug development professionals.

A note on nomenclature: While the term "sorbitol laurate" is sometimes used, the correct and more common industry term is "sorbitan laurate." This reflects the fact that the sorbitol molecule is dehydrated to form sorbitan before being esterified with lauric acid.[1][4]

Chemical Structure and Properties

Sorbitan laurate is not a single chemical entity but a complex mixture of isomers. The primary components are esters of lauric acid with sorbitan and isosorbide (B1672297) (a di-anhydride of sorbitol).[1] The inherent variability in the esterification process leads to a mixture containing mono-, di-, and triesters.[9] This complex composition is a key factor influencing its performance.

Key properties include:

-

Emulsification: It is an effective emulsifier, particularly for creating oil-in-water (O/W) emulsions when combined with a high HLB (Hydrophile-Lipophile Balance) surfactant like a polysorbate.[1][10]

-

HLB Value: Sorbitan laurate has an HLB value of approximately 8.6, making it suitable for stabilizing O/W emulsions.[10]

-

Solubility: It is generally soluble in many organic solvents and oils but is dispersible in water.[1]

-

Safety: Sorbitan laurate is considered safe for use in cosmetics and as a food additive (E number E493), with low potential for skin irritation at typical concentrations.[6][11][12]

Sourcing: A Comparative Analysis of Natural and Synthetic Pathways

The fundamental difference between "natural" and "synthetic" sorbitan laurate lies in the origin of the raw materials and the manufacturing process, which in turn affects purity, consistency, and impurity profiles.[7][13]

Natural (Vegetable-Origin) Sorbitan Laurate:

-

Sourcing: The raw materials are derived from renewable, vegetable sources.[1] Sorbitol is typically produced by the hydrogenation of glucose from cornstarch, and lauric acid is extracted from coconut or palm kernel oil.[1]

-

Process: The manufacturing process involves the direct esterification of sorbitol with lauric acid.[4][14]

-

Advantages:

-

Disadvantages:

Synthetic Sorbitan Laurate:

-

Sourcing: While the ultimate origin of the carbon is often still plant-based, the term "synthetic" in this context refers to a more controlled and purified chemical process.[7]

-

Process: Often involves a two-step process where sorbitol is first dehydrated to sorbitan, which is then esterified with a highly purified lauric acid.[14][15] This allows for greater control over the final product composition.

-

Advantages:

-

Disadvantages:

The synthesis pathways for both natural and synthetic sorbitan laurate are visualized in the diagram below.

Caption: Comparative Synthesis Pathways for Sorbitan Laurate.

Data Presentation: Quantitative Comparison

For laboratory use, particularly in drug development, lot-to-lot consistency is paramount. The primary quantitative differences between natural and synthetic sorbitan laurate are found in their purity and composition.

| Parameter | Natural Sorbitan Laurate | Synthetic Sorbitan Laurate | Significance for Lab Use |

| Purity (Laurate Ester Content) | Typically 70-90% | > 95% | Higher purity reduces the risk of side reactions or unexpected interactions with active pharmaceutical ingredients (APIs). |

| Other Fatty Acid Esters | 10-30% (e.g., caprylate, myristate, palmitate) | < 5% | The presence of other esters can alter the HLB value and emulsification properties, leading to inconsistent formulation performance. |

| Free Fatty Acid Content | Variable, can be higher | Low, controlled | High free fatty acid content can affect the pH and stability of the final formulation. |

| Batch-to-Batch Consistency | Lower | High | Critical for ensuring reproducibility in research and maintaining quality control in pharmaceutical manufacturing.[7] |

| Critical Micelle Concentration (CMC) | May vary between batches | ~7.2 x 10⁻⁴ mol/L | CMC is a key parameter for surfactant behavior; consistency is crucial for predictable performance.[16] |

Note: The values presented are typical and may vary by manufacturer. Always refer to the certificate of analysis for specific lot information.

Implications for Drug Development and Research

The choice between natural and synthetic sorbitan laurate can have a profound impact on experimental outcomes.

-

Reproducibility: For academic research and early-stage R&D, the high consistency of synthetic sorbitan laurate is often preferred to ensure that results are reproducible and not influenced by batch-to-batch variability of an excipient.

-

Formulation Stability: In drug delivery, sorbitan laurate is a key component of self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes.[17][18] The defined composition of synthetic grades ensures more predictable and stable formulations, which is critical for long-term shelf-life studies.

-

Regulatory Acceptance: Both natural and synthetic variants are widely accepted by regulatory bodies like the FDA.[11] However, for a new drug application (NDA), the well-defined and consistent nature of a synthetic excipient can simplify the regulatory filing process.

-

"Natural" Product Lines: For topical or nutraceutical products marketed as "natural," a vegetable-derived sorbitan laurate is the obvious choice, despite the potential for variability.[19] In these cases, robust quality control of the incoming raw material is essential.

Sorbitan laurate-stabilized nanocarriers are often used to improve the cellular uptake of drugs. The diagram below illustrates a generalized pathway for this process.

Caption: Generalized Cellular Uptake of a Drug Delivery Vector.

Experimental Protocols

Detailed and consistent experimental methods are crucial when working with surfactants. Below are protocols for common laboratory procedures involving sorbitan laurate.

Protocol for Preparation of an Oil-in-Water (O/W) Emulsion

-

Preparation of Phases:

-

Aqueous Phase: Prepare the aqueous phase by dissolving any water-soluble components in deionized water.

-

Oil Phase: In a separate vessel, combine the oil, sorbitan laurate, and any other oil-soluble components.

-

-

Heating: Heat both phases separately to 70-75°C. This ensures that all components are fully dissolved and reduces the viscosity difference between the phases.

-

Homogenization:

-

Slowly add the oil phase to the aqueous phase while stirring with a high-shear homogenizer (e.g., at 5,000-10,000 rpm).

-

Continue homogenization for 5-10 minutes to ensure the formation of fine droplets.

-

-

Cooling: Allow the emulsion to cool to room temperature with gentle, continuous stirring to prevent coalescence.

-

Characterization: Analyze the emulsion for droplet size, zeta potential, and viscosity.

Protocol for Emulsion Stability Testing

-

Accelerated Stability:

-

Centrifugation: Centrifuge the emulsion at 3,000-5,000 rpm for 30 minutes. Observe for any phase separation (creaming or coalescence).

-

Freeze-Thaw Cycles: Subject the emulsion to at least three cycles of freezing (-20°C for 24 hours) and thawing (25°C for 24 hours). Check for changes in appearance, droplet size, and viscosity after each cycle.

-

-

Long-Term Stability:

-

Store samples of the emulsion at different controlled temperatures (e.g., 4°C, 25°C, 40°C).

-

At predetermined time points (e.g., 1, 3, 6 months), withdraw samples and analyze for physical and chemical stability, including droplet size distribution, pH, viscosity, and API concentration.

-

The workflow for emulsion preparation and stability testing is outlined below.

Caption: Experimental Workflow for Emulsion Formulation and Testing.

Protocol for Characterization by HPLC

The complex composition of sorbitan laurate can be analyzed using reverse-phase High-Performance Liquid Chromatography (HPLC).[9][20]

-

System: A C18 column is typically used.[20]

-

Mobile Phase: An isocratic or gradient system of methanol (B129727) and water is common.

-

Sample Preparation: Prepare a solution of sorbitan laurate (e.g., 2.5 mg/mL) in the mobile phase.[20]

-

Detection: Use a UV detector at a low wavelength (e.g., 210-220 nm) or an Evaporative Light Scattering Detector (ELSD) for more uniform detection of the different ester species.

-

Analysis: The resulting chromatogram will show peaks corresponding to the different esters (mono-, di-, tri-esters) and free fatty acids, allowing for a quantitative comparison of different batches or sources.[9]

Conclusion

For researchers, scientists, and drug development professionals, the choice between natural and synthetic sorbitan laurate is a critical decision that impacts experimental validity, formulation stability, and product consistency. While naturally-derived sorbitan laurate is ideal for applications where a "green" or "natural" label is paramount, its inherent variability presents challenges for reproducible research and pharmaceutical manufacturing. Synthetic sorbitan laurate, with its high purity and batch-to-batch consistency, offers a more reliable and predictable performance profile, making it the preferred choice for most laboratory and drug development applications where precision and reproducibility are the primary concerns. The selection should always be guided by a thorough risk assessment based on the specific application, regulatory requirements, and the desired final product attributes.

References

- 1. SORBITAN LAURATE - Ataman Kimya [atamanchemicals.com]

- 2. polykem-intl.com [polykem-intl.com]

- 3. fao.org [fao.org]

- 4. specialchem.com [specialchem.com]

- 5. shreechem.in [shreechem.in]

- 6. paulaschoice-eu.com [paulaschoice-eu.com]

- 7. allanchem.com [allanchem.com]

- 8. razskincare.com [razskincare.com]

- 9. researchgate.net [researchgate.net]

- 10. Sorbitan Laurate | Cosmetic Ingredients Guide [ci.guide]

- 11. cosmeticsinfo.org [cosmeticsinfo.org]

- 12. ewg.org [ewg.org]

- 13. learncanyon.com [learncanyon.com]

- 14. researchgate.net [researchgate.net]

- 15. US4297290A - Process for preparing sorbitan esters - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Liposomes containing sorbitan monolaurate incorporated in hydroxyethylcellulose hydrogels for topical delivery of 5-flu… [ouci.dntb.gov.ua]

- 19. juniperpublishers.com [juniperpublishers.com]

- 20. researchgate.net [researchgate.net]

Sorbitol Laurate: An In-Depth Technical Guide to its Role as an Emulsifier in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan (B8754009) laurate, also known as Span 20, is a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries for its excellent emulsifying, stabilizing, and dispersing properties.[1][2][3] Derived from the esterification of sorbitol, a sugar alcohol, with lauric acid, a naturally occurring fatty acid, sorbitan laurate is a bio-based and mild surfactant.[1][4] Its lipophilic nature, characterized by a low Hydrophilic-Lipophilic Balance (HLB), makes it particularly effective in the formation of water-in-oil (W/O) emulsions, although it is frequently used in combination with higher HLB surfactants, like polysorbates, to create stable oil-in-water (O/W) emulsions.[1][4][5] This technical guide provides a comprehensive overview of sorbitan laurate's physicochemical properties, its mechanism of action as an emulsifier, and detailed experimental protocols for its application in research and development.

Physicochemical Properties and Quantitative Data

Sorbitan laurate's emulsifying capabilities are dictated by its molecular structure, which contains both a hydrophilic sorbitan head group and a lipophilic lauric acid tail. This amphiphilic nature allows it to adsorb at the oil-water interface, reducing interfacial tension and facilitating the formation of a stable emulsion.[1]

Table 1: Physicochemical Properties of Sorbitan Laurate

| Property | Value | References |

| INCI Name | Sorbitan Laurate | [3] |

| Synonyms | Span 20, Sorbitan monolaurate | [4] |

| CAS Number | 1338-39-2 | [1] |

| Molecular Formula | C₁₈H₃₄O₆ | [1] |

| Molecular Weight | 346.46 g/mol | [1] |

| Appearance | Amber-colored, oily, viscous liquid | [1] |

| HLB Value | 8.6 | [4] |

| Critical Micelle Concentration (CMC) | 7.216 x 10⁻⁴ mol/L | [6] |

| Solubility | Dispersible in water; Soluble in many fatty compositions and solvents | [1] |

| Density | ~1.032 g/cm³ at 25°C | [1] |

Mechanism of Action as an Emulsifier

The emulsifying action of sorbitan laurate is centered around its ability to reduce the interfacial tension between immiscible liquids, such as oil and water. Due to its low HLB value, the lipophilic portion of the molecule is more dominant, making it preferentially soluble in the oil phase. This positions the molecule at the oil-water interface with its hydrophilic head oriented towards the water droplet, effectively creating a barrier that prevents the coalescence of the dispersed droplets.

In Water-in-Oil (W/O) emulsions , sorbitan laurate acts as the primary emulsifier, stabilizing water droplets within a continuous oil phase.

In Oil-in-Water (O/W) emulsions , sorbitan laurate is typically used as a co-emulsifier in conjunction with a high HLB surfactant (e.g., Polysorbate 20). The combination of low and high HLB surfactants creates a more stable and robust interfacial film around the oil droplets, preventing their coalescence and improving the overall stability of the emulsion.[1][4]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of emulsions using sorbitan laurate.

Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes the preparation of a basic O/W emulsion using a combination of sorbitan laurate (Span 20) and polysorbate 20 (Tween 20).

Materials:

-

Sorbitan Laurate (Span 20)

-

Polysorbate 20 (Tween 20)

-

Oil Phase (e.g., Mineral Oil, Jojoba Oil)

-

Aqueous Phase (e.g., Deionized Water)

-

Preservative (optional)

Equipment:

-

Homogenizer (e.g., rotor-stator or high-pressure homogenizer)

-

Beakers

-

Heating magnetic stirrer

-

Water bath or heating mantle

-

Weighing balance

Procedure:

-

Phase Preparation:

-

Oil Phase: In a beaker, combine the desired amount of the oil phase and sorbitan laurate. Heat the mixture to 70-75°C with gentle stirring until all components are melted and homogenous.

-

Aqueous Phase: In a separate beaker, combine the aqueous phase and polysorbate 20. If a preservative is used, add it to the aqueous phase. Heat this mixture to 70-75°C with stirring until all components are dissolved.

-

-

Emulsification:

-

Slowly add the aqueous phase to the oil phase while continuously mixing with a homogenizer at a moderate speed (e.g., 5000-10000 rpm for a rotor-stator homogenizer).

-

Once all of the aqueous phase has been added, increase the homogenization speed (e.g., 15000-20000 rpm) and continue for 5-10 minutes to reduce the droplet size.

-

-

Cooling:

-

Transfer the emulsion to a water bath and continue to stir gently with an overhead stirrer until it cools to room temperature. Rapid cooling should be avoided as it can affect emulsion stability.

-

-

Final Adjustments:

-

Once cooled, the pH of the emulsion can be measured and adjusted if necessary.

-

O/W Emulsion Preparation Workflow

Preparation of a Water-in-Oil (W/O) Emulsion

This protocol outlines the general procedure for creating a W/O emulsion, where sorbitan laurate acts as the primary emulsifier.

Materials:

-

Sorbitan Laurate (Span 20)

-

Oil Phase (e.g., Mineral Oil, Isopropyl Myristate)

-

Aqueous Phase (e.g., Deionized Water)

-

Co-emulsifier/Stabilizer (optional, e.g., beeswax, magnesium stearate)

Equipment:

-

High-shear mixer or homogenizer

-

Beakers

-

Stirrer

-

Weighing balance

Procedure:

-

Phase Preparation:

-

Oil Phase: In a beaker, combine the oil phase, sorbitan laurate, and any other oil-soluble components (like beeswax). Heat gently if necessary to ensure all components are dissolved and form a homogenous mixture.

-

Aqueous Phase: In a separate beaker, prepare the aqueous phase.

-

-

Emulsification:

-

Place the oil phase under a high-shear mixer.

-

Slowly add the aqueous phase to the oil phase in a thin stream while mixing at a high speed. It is crucial to add the water phase slowly to the oil phase to ensure the formation of a W/O emulsion.[7]

-

Continue high-shear mixing for 5-10 minutes after all the aqueous phase has been added to ensure the formation of small, uniform water droplets.

-

-

Cooling and Stabilization:

-

Continue to stir the emulsion gently as it cools to room temperature. The viscosity of the emulsion will increase upon cooling.

-

Characterization of Emulsions

Method: Dynamic Light Scattering (DLS)

Protocol:

-

Dilute the emulsion with deionized water (for O/W emulsions) or the continuous oil phase (for W/O emulsions) to a suitable concentration to avoid multiple scattering effects.

-

Transfer the diluted sample into a clean cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the instrument parameters (e.g., temperature, scattering angle, viscosity of the dispersant).

-

Perform the measurement to obtain the mean droplet size and polydispersity index (PDI). A smaller droplet size and a lower PDI generally indicate a more stable emulsion.

Method: Creaming Index

Protocol:

-

Place a known volume of the emulsion into a graduated cylinder or centrifuge tube and seal it.

-

Store the samples under different conditions (e.g., room temperature, elevated temperature) and observe them at regular intervals (e.g., 24h, 48h, 1 week).

-

Measure the height of the cream or serum layer that separates from the emulsion.

-

Calculate the Creaming Index (CI) using the following formula: CI (%) = (Height of Creaming or Serum Layer / Total Height of Emulsion) x 100 A lower creaming index indicates higher emulsion stability.

Method: Rotational Rheometry

Protocol:

-

Place a sample of the cream or emulsion onto the lower plate of the rheometer.

-

Lower the upper plate to the specified gap distance.

-

Perform a flow sweep test by varying the shear rate and measuring the viscosity. This will determine the flow behavior of the emulsion (e.g., shear-thinning).

-

Perform an oscillatory sweep test (amplitude and frequency sweep) to determine the viscoelastic properties, such as the storage modulus (G') and loss modulus (G''). These parameters provide insights into the internal structure and stability of the emulsion.[8]

Sorbitan Laurate in Drug Delivery: Skin Permeation Enhancement

Sorbitan laurate is also utilized as a penetration enhancer in transdermal drug delivery systems. Its mechanism of action involves the disruption of the highly organized lipid structure of the stratum corneum, the outermost layer of the skin. This disruption increases the fluidity of the lipid bilayers, thereby reducing the barrier function of the skin and allowing for enhanced permeation of drug molecules.

Mechanism of Skin Permeation Enhancement

Protocol for In Vitro Skin Permeation Study

Materials:

-

Excised skin (e.g., human or animal)

-

Franz diffusion cell

-

Drug-loaded formulation containing sorbitan laurate

-

Receptor medium (e.g., phosphate-buffered saline)

-

Analytical instrument for drug quantification (e.g., HPLC)

Procedure:

-

Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with the receptor medium and maintain it at 37°C with constant stirring.

-

Apply a known amount of the drug formulation to the surface of the skin in the donor compartment.

-

At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium to maintain sink conditions.

-

Analyze the drug concentration in the collected samples using a validated analytical method.

-

Calculate the cumulative amount of drug permeated per unit area over time and determine the permeation flux.

Conclusion

Sorbitan laurate is a versatile and effective non-ionic emulsifier with a wide range of applications in research and development. Its well-characterized physicochemical properties and established safety profile make it a valuable excipient in the formulation of emulsions for pharmaceutical, cosmetic, and food products. The detailed experimental protocols provided in this guide offer a practical framework for researchers and scientists to effectively utilize sorbitan laurate in their formulation development endeavors. From creating stable emulsions to enhancing the transdermal delivery of active ingredients, sorbitan laurate continues to be a cornerstone emulsifier in scientific research.

References

- 1. How to Achieve Stable Oil-in-Water Emulsions [pion-inc.com]

- 2. schoolofnaturalskincare.com [schoolofnaturalskincare.com]

- 3. CN101406429A - Oil-in-water emulsion and preparation method thereof - Google Patents [patents.google.com]

- 4. Sorbitan Laurate | Cosmetic Ingredients Guide [ci.guide]

- 5. scientificspectator.com [scientificspectator.com]

- 6. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Molecular Formula of Sorbitol Laurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sorbitol Laurate, focusing on its chemical structure, molecular formula, and synthesis. It aims to clarify the distinction between this compound and the often-confused Sorbitan (B8754009) Laurate, offering detailed experimental protocols and quantitative data for professionals in research and drug development.

Clarification of Terminology: this compound vs. Sorbitan Laurate

It is crucial to distinguish between "this compound" and "Sorbitan Laurate" as they are distinct chemical entities.

-

This compound is the ester formed from the direct reaction of sorbitol, a six-carbon sugar alcohol, with lauric acid. In this compound, the linear hexitol (B1215160) backbone of sorbitol is maintained.

-

Sorbitan Laurate is the product of the esterification of lauric acid with sorbitan. Sorbitan is the dehydrated form of sorbitol, where an intramolecular ether linkage is formed, creating a cyclic structure (a tetrahydrofuran (B95107) derivative). Commercial "Sorbitan Laurate" is often a mixture of different sorbitan esters.[1][2][3]

This guide focuses on This compound , the direct ester of sorbitol.

Chemical Structure and Molecular Formula

The chemical identity of this compound can be defined by its molecular formula and structure. PubChem provides distinct entries for this compound, which can exist as a mixture of isomers depending on which of the six hydroxyl groups of sorbitol is esterified, and for specific mono-esters like Sorbityl 1-laurate.

The molecular formula for the non-cyclized this compound is C₁₈H₃₈O₈ .[4][5] A common mono-ester, Sorbityl 1-laurate, where the lauric acid is attached to one of the primary hydroxyl groups of sorbitol, has the molecular formula C₁₈H₃₆O₇ .[6][7][8]

The generalized chemical structure of a Sorbitol monolaurate is depicted below:

References

- 1. Synthesis and Selected Properties of Ester Elastomer Containing Sorbitol [mdpi.com]

- 2. specialchem.com [specialchem.com]

- 3. Sorbitan monolaurate - Wikipedia [en.wikipedia.org]

- 4. btsjournals.com [btsjournals.com]

- 5. This compound | C18H38O8 | CID 86758344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sorbityl 1-laurate | C18H36O7 | CID 11516104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

Solubility Profile of Sorbitol Laurate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of sorbitol laurate (also known as sorbitan (B8754009) laurate or Span® 20) in a range of common organic solvents. Due to its nonionic surfactant properties, this compound is a key excipient in pharmaceutical and cosmetic formulations, making a thorough understanding of its solubility essential for product development, formulation optimization, and manufacturing processes. This document synthesizes available qualitative solubility data and presents a generalized experimental protocol for the quantitative determination of its solubility.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a nonionic surfactant like this compound, solubility is influenced by factors such as the polarity of the solvent, temperature, and the presence of other formulation components. The hydrophilic-lipophilic balance (HLB) of this compound, which is approximately 8.6, indicates its tendency to be more soluble in oils and organic solvents than in water.

Qualitative Solubility of this compound

This compound exhibits a wide range of solubility in various organic solvents. The following table summarizes the available qualitative data from technical data sheets and scientific literature. It is important to note that terms like "soluble" and "miscible" can be subjective and may vary between sources. For precise formulation work, experimental determination of quantitative solubility is recommended.

| Solvent Class | Solvent | Solubility Description |

| Alcohols | Ethanol | Soluble, Miscible[1][2] |

| Methanol | Soluble[2] | |

| Isopropanol | Soluble[2] | |

| 2-Ethoxyethanol | Soluble[2] | |

| Ethylene Glycol | Soluble[2] | |

| Esters | Ethyl Acetate | Slightly Soluble[2] |

| Aromatic Hydrocarbons | Toluene | Soluble (when heated)[2] |

| Ethers | Ethyl Ether | Soluble (when heated)[2] |

| Halogenated Hydrocarbons | Carbon Tetrachloride | Soluble (when heated)[2] |

| Oils | Mineral Oil | Soluble[2] |

| Cottonseed Oil | Soluble[2] | |

| Aqueous Solvents | Water | Insoluble to slightly soluble, but dispersible[1][2] |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following generalized experimental protocol, based on the saturation shake-flask method, is recommended. This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.

I. Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD) or a Gas Chromatography (GC) system.

-

Vials for sample collection

II. Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The goal is to have undissolved solid present at equilibrium.

-

Prepare triplicate samples for each solvent and temperature to be tested.

-

-

Equilibration:

-

Place the sealed containers in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Separation:

-

After equilibration, allow the samples to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifugation is recommended. Centrifuge the samples at a controlled temperature.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.

-

Immediately filter the aliquot through a syringe filter that is chemically compatible with the solvent to remove any remaining particulate matter.

-

Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature using the concentration obtained from the analytical measurement and the dilution factor. The solubility is typically expressed in units such as g/100 mL or mg/mL.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for the experimental determination of solubility.

Logical Relationships in Solubility Assessment

The selection of an appropriate solvent and the interpretation of solubility data are guided by several interrelated factors. The following diagram outlines these logical connections.

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in various organic solvents. While qualitative data offers initial guidance, the provided experimental protocol empowers researchers and drug development professionals to obtain the precise quantitative data necessary for their specific formulation needs. A systematic approach to determining and applying solubility data is crucial for the successful development of stable, effective, and high-quality pharmaceutical and cosmetic products.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitan (B8754009) laurate, a non-ionic surfactant derived from the esterification of sorbitol and lauric acid, is a versatile and widely utilized excipient in the pharmaceutical industry.[1][2] Its amphiphilic nature, characterized by a hydrophilic sorbitan head and a lipophilic laurate tail, underpins its primary functions as an emulsifier, stabilizer, and solubilizer. This technical guide provides an in-depth exploration of the core functions of sorbitan laurate in pharmaceutical formulations, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively leverage sorbitan laurate in the formulation of a wide range of dosage forms.

Introduction

Sorbitan laurate, also known as sorbitan monolaurate or by its trade name Span® 20, is a lipophilic surfactant with a low Hydrophilic-Lipophilic Balance (HLB) value, making it particularly suitable for forming water-in-oil (W/O) emulsions and for use in combination with higher HLB surfactants to create stable oil-in-water (O/W) emulsions.[3][4] Its favorable safety profile and compatibility with a broad spectrum of active pharmaceutical ingredients (APIs) and other excipients have led to its extensive use in topical, oral, and parenteral formulations.[2][5] This guide will systematically detail the physicochemical properties and primary functions of sorbitan laurate as a pharmaceutical excipient.

Physicochemical Properties of Sorbitan Laurate

A thorough understanding of the physicochemical properties of sorbitan laurate is essential for its effective application in pharmaceutical development. Key quantitative parameters are summarized in the table below.

| Property | Value | References |

| Chemical Name | Sorbitan monolaurate | [4] |

| Synonyms | Span® 20, SML | [4] |

| CAS Number | 1338-39-2 | [4] |

| Molecular Formula | C₁₈H₃₄O₆ | [4] |

| Molecular Weight | 346.46 g/mol | [4] |

| HLB Value | 8.6 | [3][4] |

| Critical Micelle Concentration (CMC) | ~7.2 x 10⁻⁴ mol/L | |

| Appearance | Amber-colored, viscous oily liquid | [4] |

| Solubility | Soluble in ethanol, methanol, mineral oil, and cottonseed oil. Dispersible in water. | [2] |

| Recommended Topical Usage Level | 0.5 - 5% | [2] |

Primary Functions in Pharmaceutical Formulations

Sorbitan laurate's utility as a pharmaceutical excipient stems from its multifaceted functions, which are elaborated below.

Emulsifying Agent

As a surfactant, sorbitan laurate reduces the interfacial tension between immiscible liquids, such as oil and water, facilitating the formation of stable emulsions. Its lipophilic nature (low HLB) makes it an effective primary emulsifier for W/O emulsions. In O/W emulsions, it is often used as a co-emulsifier in conjunction with a high HLB surfactant (e.g., polysorbates) to enhance emulsion stability. The combination of low and high HLB surfactants allows for the fine-tuning of the overall HLB of the emulsifier system to match the requirements of the oil phase, leading to the formation of stable and uniform emulsions.

Stabilizing Agent

Sorbitan laurate contributes to the physical stability of various pharmaceutical formulations. In emulsions, it forms a protective film around the dispersed droplets, preventing their coalescence and subsequent phase separation. In suspensions, it can act as a wetting and dispersing agent, ensuring a uniform distribution of the solid API particles throughout the liquid vehicle and preventing their aggregation and settling.

Solubilizing Agent for Poorly Soluble Drugs

A significant challenge in pharmaceutical development is the formulation of poorly water-soluble drugs (BCS Class II and IV), which often exhibit low bioavailability.[6][7] Surfactants like sorbitan laurate can enhance the aqueous solubility of these drugs through micellization. Above its critical micelle concentration (CMC), sorbitan laurate molecules self-assemble into micelles, which have a lipophilic core and a hydrophilic shell. Poorly soluble drugs can be encapsulated within the hydrophobic core of these micelles, thereby increasing their apparent solubility in the aqueous medium. This mechanism is particularly relevant in the development of oral and parenteral formulations.

Sorbitan laurate is a key component in advanced drug delivery systems designed to improve the solubility and bioavailability of lipophilic drugs, such as:

-

Nanoemulsions: These are thermodynamically stable, transparent or translucent dispersions of oil and water with droplet sizes typically in the range of 20-200 nm. Sorbitan laurate, in combination with other surfactants, is used to formulate nanoemulsions that can encapsulate poorly soluble drugs, leading to enhanced absorption.[8][9][10]

-

Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS are isotropic mixtures of oil, surfactant, co-surfactant, and drug that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[11][12][13] Sorbitan laurate can be used as the surfactant component in SMEDDS to facilitate the solubilization of the drug upon administration.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the performance of sorbitan laurate in pharmaceutical formulations.

Determination of Required Hydrophilic-Lipophilic Balance (HLB) for an Oil Phase

Objective: To determine the optimal HLB value of the emulsifier system for creating a stable oil-in-water (O/W) emulsion with a specific oil phase.

Materials:

-

Oil phase (e.g., mineral oil, isopropyl myristate)

-

Sorbitan laurate (Span® 20, HLB = 8.6)

-

Polysorbate 20 (Tween® 20, HLB = 16.7)

-

Purified water

-

Graduated cylinders or volumetric flasks

-

Beakers

-

Homogenizer or high-shear mixer

-

Test tubes and rack

Methodology:

-

Prepare a series of emulsifier blends with varying HLB values by mixing different ratios of sorbitan laurate and polysorbate 20. The HLB of the blend can be calculated using the following formula: HLB_blend = (Fraction_A * HLB_A) + (Fraction_B * HLB_B)

-

For each emulsifier blend, prepare a small-scale O/W emulsion. A typical starting formulation would be 20% oil phase, 5% emulsifier blend, and 75% purified water.

-

Heat the oil phase and the emulsifier blend together to 70-75°C in one beaker.

-

Heat the purified water to 70-75°C in a separate beaker.

-

Slowly add the aqueous phase to the oil phase while homogenizing at a constant speed for a specified time (e.g., 5 minutes).

-

Allow the emulsions to cool to room temperature.

-

Transfer each emulsion to a separate, labeled test tube.

-